molecular formula C19H31N3O B7928760 (S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide

(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide

Cat. No.: B7928760
M. Wt: 317.5 g/mol
InChI Key: GXQYMQSOVDRBTG-ZLPCBKJTSA-N
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Description

(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure features a cyclohexyl ring, an amino group, and a propionamide moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the benzyl-isopropyl-amino group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexyl ring with benzyl-isopropyl-amine.

    Attachment of the propionamide moiety: The final step involves the amidation reaction between the amino group on the cyclohexyl ring and a propionyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the cyclohexyl ring or the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide: The enantiomer of the compound, with similar but potentially different biological activities.

    2-Amino-N-[2-(benzyl-amino)-cyclohexyl]-propionamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.

    2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-butyramide: Contains a butyramide moiety instead of propionamide, which may alter its chemical and biological properties.

Uniqueness

(S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide is unique due to its specific chiral configuration and the presence of both benzyl and isopropyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-[2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-14(2)22(13-16-9-5-4-6-10-16)18-12-8-7-11-17(18)21-19(23)15(3)20/h4-6,9-10,14-15,17-18H,7-8,11-13,20H2,1-3H3,(H,21,23)/t15-,17?,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQYMQSOVDRBTG-ZLPCBKJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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